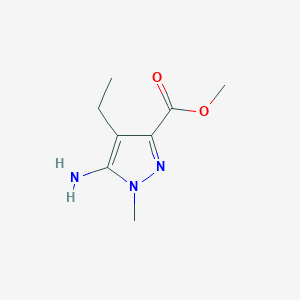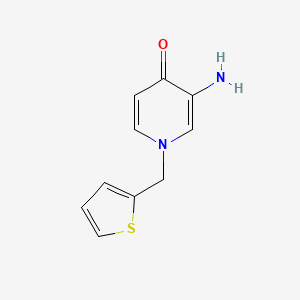![molecular formula C10H11N3O B15243181 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol is a compound that features both an imidazole ring and a phenol group. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within the ring structure, making them highly versatile in various chemical reactions. Phenols, on the other hand, are aromatic compounds that contain a hydroxyl group attached to a benzene ring. The combination of these two functional groups in a single molecule makes this compound an interesting compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde. This reaction forms an intermediate product, which is then subjected to further synthetic steps to yield the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthetic route makes it feasible for industrial applications.
化学反応の分析
Types of Reactions
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the imidazole and phenol groups can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.
科学的研究の応用
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, polymers, and other functional materials.
作用機序
The mechanism of action of 4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity. The compound’s ability to interact with multiple targets makes it a versatile tool in various research applications .
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the phenol group.
Phenol: An aromatic compound with a hydroxyl group but lacking the imidazole ring.
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Uniqueness
4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol is unique because it combines the properties of both imidazole and phenol in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its versatility makes it valuable in both research and industrial applications .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
4-[(2-aminoimidazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-10-12-5-6-13(10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12) |
InChIキー |
LUIPDSMHTCPAAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


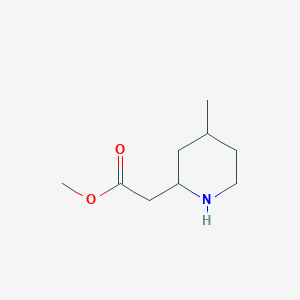
![N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15243107.png)
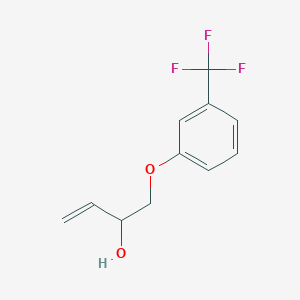
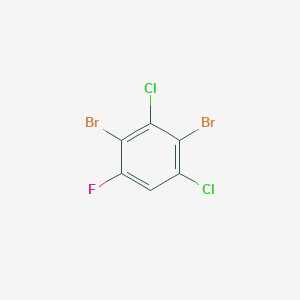
![2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15243134.png)

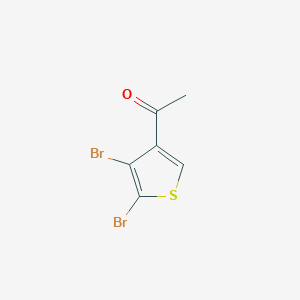
![7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15243141.png)

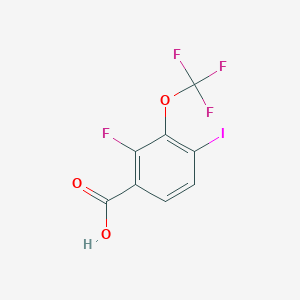

![(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15243162.png)
